2-Oxo-2-phenyl-N,N-dipropylacetamide
Description
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-oxo-2-phenyl-N,N-dipropylacetamide |
InChI |
InChI=1S/C14H19NO2/c1-3-10-15(11-4-2)14(17)13(16)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
LIZHDVNELJYQOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenyl-N,N-dipropylacetamide typically involves the reaction of benzoyl chloride with N,N-dipropylacetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours.
Industrial Production Methods
In an industrial setting, the production of 2-Oxo-2-phenyl-N,N-dipropylacetamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenyl-N,N-dipropylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits properties that make it a candidate for developing multi-target drugs. Research indicates that hybrid compounds combining different pharmacophores can enhance therapeutic efficacy against complex diseases such as neurodegenerative disorders, cancer, and pain management. The design of 2-oxo derivatives often involves integrating structural fragments from existing drugs to create compounds with broader mechanisms of action .
Anticonvulsant Activity
Studies have shown that derivatives of 2-oxo compounds can possess potent anticonvulsant properties. For instance, a series of phenylglycinamide derivatives, including those related to 2-oxo structures, have been synthesized and tested for their efficacy in seizure models. These compounds demonstrated significant activity in various seizure models, indicating their potential as new antiseizure medications .
Neuropharmacology
The compound's role as a ligand for the translocator protein (TSPO) has been highlighted in neuropharmacological studies. TSPO is implicated in neuroinflammation and neurodegenerative diseases, making it a target for imaging and therapeutic interventions.
Imaging Applications
Recent advancements in positron emission tomography (PET) have utilized radiolabeled versions of compounds similar to 2-oxo derivatives to visualize neuroinflammation in vivo. For example, compounds exhibiting high affinity for TSPO have been developed and tested in animal models, showing promise for clinical applications in monitoring diseases like Alzheimer's and Parkinson's .
Structure-Activity Relationship Studies
The effectiveness of 2-oxo-2-phenyl-N,N-dipropylacetamide can be attributed to its structural features, which allow it to interact favorably with biological targets. Variations in substituents on the amide nitrogen significantly influence binding affinity and selectivity for TSPO. Research has focused on optimizing these interactions through systematic modifications of the compound's structure .
Case Studies
Several case studies illustrate the applications of 2-oxo derivatives:
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenyl-N,N-dipropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The addition of electron-withdrawing groups (e.g., cyano, trifluoromethyl in 9a) enhances reactivity for diazo transfer , while chlorophenyl and imidazopyridine groups in CB256 and Alpidem improve TSPO binding affinity .
- Dimeric Structures : describes a dimeric analog, 2,2'-(1,3-phenylene)bis(N,N-dipropylacetamide), which may exhibit altered pharmacokinetics due to increased molecular weight (52% yield) .
Key Observations :
- TSPO Ligands: CB256 and [18F]BS224 demonstrate how structural modifications (e.g., chelate arms, fluorine-18 labeling) enable diagnostic applications despite challenges like cytotoxicity or genetic polymorphisms .
- Core Structure Impact : The N,N-dipropylacetamide moiety alone exhibits NF-κB inhibition, suggesting that substituents dictate target specificity (e.g., phenyl-oxo groups shift activity toward TSPO) .
Physicochemical Properties
| Compound | LogP | Solubility (Predicted) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-Oxo-2-phenyl-N,N-dipropylacetamide | ~4.5* | Low (lipophilic) | 238.3 | Phenyl, oxo, amide |
| CB256 | ~6.0 | Low | 533.0 | Chlorophenyl, chelate |
| Alpidem | 5.5 | Moderate | 404.3 | Imidazopyridine, Cl |
| 9a | ~3.8 | Moderate | 338.8 | Cyano, trifluoromethyl |
*Estimated based on structural similarity to Alpidem.
Key Observations :
- Lipophilicity (LogP) correlates with brain penetration in TSPO ligands, critical for neuroimaging applications .
Q & A
Q. What synthetic routes are recommended for 2-Oxo-2-phenyl-N,N-dipropylacetamide?
A common approach involves coupling 2-oxo-2-phenylacetic acid with dipropylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane. Purification typically employs column chromatography or recrystallization, followed by characterization via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structure and purity .
Q. Which analytical techniques are optimal for characterizing 2-Oxo-2-phenyl-N,N-dipropylacetamide?
Nuclear magnetic resonance (NMR) spectroscopy (particularly H and C) is critical for structural elucidation, while mass spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy can identify carbonyl and amide functional groups. Purity assessment via HPLC with UV detection is recommended, as demonstrated in studies of analogous acetamides .
Q. How should researchers handle and store this compound to ensure stability?
Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the amide bond. Use desiccants to mitigate moisture absorption. Safety protocols for similar acetamides include wearing nitrile gloves, lab coats, and eye protection, as well as working in a fume hood due to potential respiratory irritancy .
Advanced Research Questions
Q. How can synthesis yield be optimized for 2-Oxo-2-phenyl-N,N-dipropylacetamide?
Continuous flow reactors may enhance reaction efficiency by improving heat transfer and reducing side reactions. Solvent optimization (e.g., switching from DCM to THF) and catalytic methods (e.g., using DMAP as a catalyst) could increase yields. Advanced purification techniques like preparative HPLC or fractional crystallization may improve purity .
Q. What computational methods are suitable for predicting the compound’s binding affinity to neurological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with receptors like GABA or NMDA. Use crystal structures from related 2-oxo-acetamides (e.g., PDB entries) as templates. Validate predictions with in vitro assays, such as radioligand binding studies .
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 153 K) provides precise bond lengths and angles. For example, studies on N-Cyclohexyl-2-oxo-2-phenylacetamide revealed intramolecular hydrogen bonding and planar amide groups, which are critical for understanding conformational stability .
Q. What strategies address contradictions in reported bioactivity data for similar acetamides?
Meta-analyses of dose-response curves across studies can identify outliers. Validate conflicting results using orthogonal assays (e.g., patch-clamp electrophysiology vs. calcium imaging). Control for variables like solvent purity (DMSO % in cell assays) and batch-to-batch compound variability .
Q. How can derivatives of this compound be designed for enhanced selectivity?
Structure-activity relationship (SAR) studies should focus on modifying the dipropylamine moiety. For example, replacing propyl groups with cyclopropane rings or fluorinated chains may improve metabolic stability. Use quantum mechanical calculations (e.g., DFT) to predict electronic effects on binding .
Q. What in vitro models are appropriate for assessing metabolic stability?
Liver microsomal assays (human or rodent) can evaluate cytochrome P450-mediated degradation. Monitor metabolites via LC-MS/MS. For CNS-targeted compounds, include blood-brain barrier permeability assays using MDCK-MDR1 cell monolayers .
Q. How do solvent polarity and pH affect the compound’s spectroscopic properties?
Solvatochromic shifts in UV-Vis spectra (e.g., in acetonitrile vs. water) can indicate charge-transfer transitions. Adjust pH to probe protonation states of the amide and carbonyl groups, as shown in studies of 2-chloro-N-(4-fluorophenyl)acetamide .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
